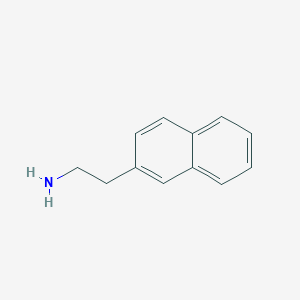
2-(Naphthalen-2-yl)ethanamine
概述
描述
“2-(Naphthalen-2-yl)ethanamine” is a chemical compound with the CAS number 2017-68-7 . It is also known by other names such as “2-Naphthaleneethanamine” and "2-Naphthalen-2-yl-ethylamine" .
Synthesis Analysis
The synthesis of “2-(Naphthalen-2-yl)ethanamine” can be achieved from 2-Naphthylacetonitrile . Other raw materials used in the preparation of this compound include Carbamic acid, N-[2-(2-naphthalenyl)ethyl]-, ethyl ester, Naphthalen-2-ethanol, (S)-(-)-1-(2-Naphthyl)ethylamine, and 2-Vinylnaphthalene .Molecular Structure Analysis
The molecular formula of “2-(Naphthalen-2-yl)ethanamine” is C12H13N . The average mass is 171.238 Da and the monoisotopic mass is 171.104797 Da . The InChI code for this compound is 1S/C12H13N/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9H,7-8,13H2 .Physical And Chemical Properties Analysis
“2-(Naphthalen-2-yl)ethanamine” has a density of 1.1±0.1 g/cm3, a boiling point of 313.9±11.0 °C at 760 mmHg, and a flash point of 153.0±11.5 °C . It has a molar refractivity of 57.2±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 160.0±3.0 cm3 .科学研究应用
Synthesis and Resolution
- 2-(Naphthalen-2-yl)ethanamine plays a crucial role in the efficient synthesis and resolution of 1-(naphthalen-1-yl)ethanamine, which is a key intermediate for cinacalcet hydrochloride, used in the treatment of secondary hyperparathyroidism (Mathad et al., 2011).
Cyclometallation and Catalytic Properties
- This compound is integral in the preparation of novel tridentate ligands which react with palladium(II) acetate, forming complexes with potential in catalysis and functional group reduction (Singh et al., 2019).
Nanotechnology
- In nanotechnology, 2-(naphthalen-2-yl)ethanethiolate-protected Au25 nanoclusters demonstrate significant fluorescence properties, indicating potential applications in optical technologies (Wang et al., 2014).
Fluorescent Probes and Imaging
- Derivatives of this compound have been utilized to create novel fluorescent probes for living cell imaging, particularly for detecting Ni(2+) ions in plant cells (Banerjee et al., 2012).
Photochemical Reactions
- It's used in photochemical reactions like the photo-Claisen-type rearrangement in microreactor/flow systems, enhancing efficiency and selectivity in producing certain chemical compounds (Maeda et al., 2012).
Anticonvulsant Activity
- Naphthalen-2-yl acetate derivatives, synthesized from this compound, exhibit potential as anticonvulsant agents, showing significant in vivo activity (Ghareb et al., 2017).
Light-Emitting Diodes
- It has been used in phase engineering for creating stable and high-performance red light-emitting diodes, demonstrating high external quantum efficiency (Han et al., 2018).
Cytotoxicity and DNA-Binding
- Certain derivatives have shown cytotoxicity against cancer cell lines and the ability to bind with DNA, indicating potential applications in cancer research and therapy (Wei et al., 2013).
Asymmetric Synthesis
- This compound is also significant in the bio-catalytic asymmetric synthesis of β-adrenergic receptor blocker precursors, highlighting its role in pharmaceutical synthesis (Taşdemir et al., 2020).
Fluorescent Materials
- Naphthylmethyl polyamine precursors derived from this compound are used in the creation of fluorescent Type II materials, applicable in various analytical and diagnostic fields (Alarcón et al., 2004).
Phototrigger Applications
- Its derivatives are explored as phototriggers for biomolecular caging, offering a method to control the release of certain molecules in biological research (Khade & Singh, 2007).
属性
IUPAC Name |
2-naphthalen-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9H,7-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBYXAWBGJRPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396370 | |
| Record name | 2-(naphthalen-2-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-2-yl)ethanamine | |
CAS RN |
2017-68-7 | |
| Record name | 2-Naphthaleneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2017-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(naphthalen-2-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(naphthalen-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

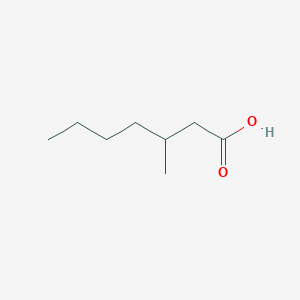
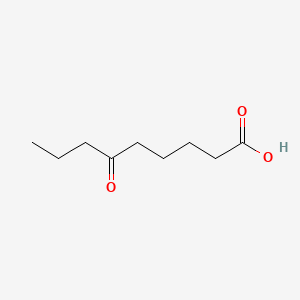
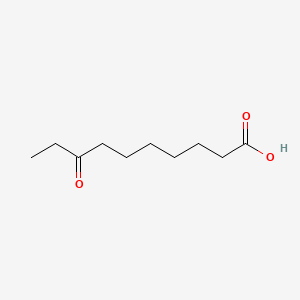
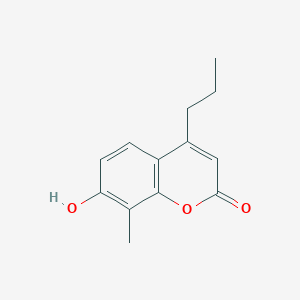
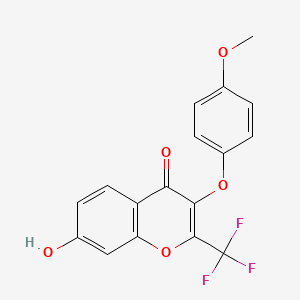
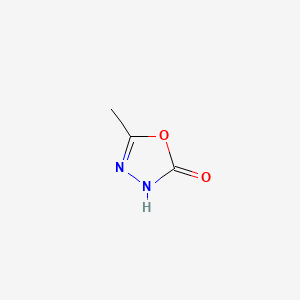
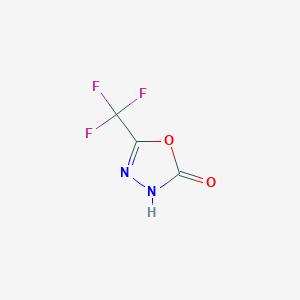
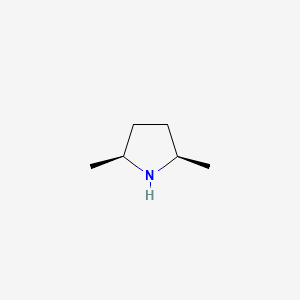
![(E)-1-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one](/img/structure/B1309161.png)
![ethyl N-{2-cyano-3-[(5-iodo-2-pyridinyl)amino]acryloyl}carbamate](/img/structure/B1309172.png)
![4-Chloro-2-methylbenzo[d]thiazole](/img/structure/B1309175.png)
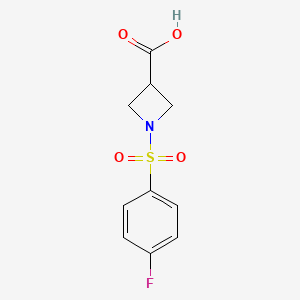
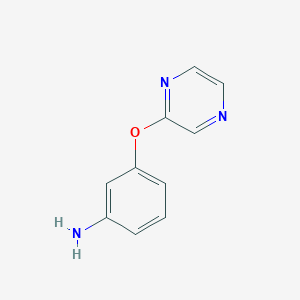
![Ethyl 5-amino-2,4-dicyano-5-[4-(4-methoxyphenyl)piperazino]-2,4-pentadienoate](/img/structure/B1309189.png)